O-(4-Methoxyphenyl) hydrazinecarbothioate
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Description
O-(4-Methoxyphenyl) hydrazinecarbothioate is an organic compound that belongs to the class of hydrazinecarbothioates It is characterized by the presence of a hydrazine group attached to a carbothioate moiety, with a 4-methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Methoxyphenyl) hydrazinecarbothioate typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbothioate group. The reaction mixture is usually heated to promote the reaction and obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Properties
CAS No. |
94295-73-5 |
---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
O-(4-methoxyphenyl) N-aminocarbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-6-2-4-7(5-3-6)12-8(13)10-9/h2-5H,9H2,1H3,(H,10,13) |
InChI Key |
QPAYIVROYINUKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=S)NN |
Origin of Product |
United States |
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